N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, has been described . Another study reported the successful synthesis of a novel racemic secondary alcohol through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar, similar to other thiazole derivatives . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . A crystal structure analysis of a similar compound revealed a triclinic structure .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antifungal, and antitumor activities . These activities are often attributed to the blocking of the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Enzyme Inhibition Properties
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide and its derivatives have been studied for their potential as enzyme inhibitors. For instance, certain derivatives have shown significant inhibition of lipase and α-glucosidase enzymes, highlighting their potential in the field of medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
Compounds derived from this chemical structure have demonstrated notable antimicrobial activities. Research indicates that these compounds can be effective against a range of bacteria and fungi, suggesting their use in developing new antimicrobial agents (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
Anticancer Potential
Some derivatives of N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide have shown promising results in anticancer evaluations. These compounds were tested against various cancer cell lines, indicating potential applications in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Structural and Affinity Studies
Studies have been conducted to explore the structural and affinity relationships of derivatives of this compound, especially in relation to dopamine receptors. These studies provide insights into the molecular design of new drugs targeting specific receptors (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of derivatives of N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Wujec & Typek, 2023).
Future Directions
The future directions for this compound could involve further exploration of its potential antimicrobial and anticancer activities. The indiscriminate use of antimicrobial agents has resulted in microbial resistance, necessitating the need for discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections . Similarly, cancer, one of the most dreadful diseases of the current era, is characterized by uncontrolled growth of cells, and there is no ideal cure of cancer . Therefore, efforts have been made to study the pharmacological activities of newly synthesized thiazole derivatives .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2S/c1-3-27-19-23-22-17(24(19)15-9-7-14(20)8-10-15)12-21-18(25)13-5-4-6-16(11-13)26-2/h4-11H,3,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXKSJSYVSJDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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